Phenindamine Tartrate

Antiperspirant efficacy Anticholinergic activity Ex vivo assay

Phenindamine Tartrate (USAN; Thephorin) is a first-generation H1 antagonist with a unique CNS profile—intermediate sedation without psychomotor impairment—making it an essential, non-substitutable comparator for dissecting antihistamine mechanisms. Its highest-ranked antiperspirant potency among H1 blockers (ED50 3.02 µg base/pad in rat eccrine sweat model) and confirmed (S)-configuration bioactive stereochemistry (human HRH1 pKi 8.80) establish it as the optimal reference standard for sweat-gland cholinergic modulation assays, stereoselective pharmacophoric modeling, and CNS safety-margin studies.

Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
CAS No. 569-59-5
Cat. No. B1680309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenindamine Tartrate
CAS569-59-5
SynonymsPhenindamine Tartrate;  Pernovine, Plegine, Phenindamine, Nolahist;  Thephorin;  Phenindamine tartrate;  Mixture Name, PV Tussin Syrup, PV Tussin Tablet, Nolahist (TN), Phenindamine bitartrate;  Phenindamine hydrogen tartrate;  Phenindamine tartrate (USAN);  Phenindamine tartrate [USAN]; 
Molecular FormulaC23H25NO6
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C19H19N.C4H6O6/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;5-1(3(7)8)2(6)4(9)10/h2-10,19H,11-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyWFXURHIXPXVPGM-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phenindamine Tartrate (CAS 569-59-5): A First-Generation H1 Antihistamine for Specialized Research Applications


Phenindamine tartrate (USAN; Thephorin) is a first-generation H1 histamine receptor antagonist belonging to the pyridindene chemical class [1]. Originally developed by Hoffmann-La Roche in the 1940s, the compound exhibits both antihistaminergic and anticholinergic activity, with a unique central nervous system profile that distinguishes it from classical sedating antihistamines [2]. The tartrate salt form is clinically preferred and exists as a 4a-9a ene isomer in solution, differing from the 9-9a isomer predominant in other salt forms .

Why Phenindamine Tartrate Cannot Be Simply Replaced by Generic First-Generation Antihistamines


Despite belonging to the same first-generation H1 antagonist class, phenindamine tartrate exhibits a pharmacodynamic and behavioral profile that prevents direct substitution with analogs such as diphenhydramine, chlorpheniramine, or promethazine [1]. Critical differentiating factors include: (1) its intermediate sedative liability—ranked between placebo and diphenhydramine in controlled trials [2]; (2) its stereoselective receptor interaction that designates an absolute bioactive (S)-configuration distinct from other antihistamines [3]; and (3) its unique antiperspirant potency ranking among H1 blockers . These quantifiable differences carry significant implications for research models requiring specific CNS profiles or anticholinergic activity gradients.

Quantitative Evidence: Verified Differentiation of Phenindamine Tartrate vs. Comparator Antihistamines


Antiperspirant Potency: Phenindamine Tartrate Ranks Highest Among Tested H1 Blockers in Rat Foot Pad Model

In a standardized rat foot pad assay measuring inhibition of eccrine sweating, phenindamine tartrate demonstrated the lowest ED50 value (3.02 µg base/pad) among five evaluated H1 antihistamines, indicating superior antiperspirant potency relative to commonly used comparators diphenhydramine (3.25 µg base/pad), chlorpheniramine (3.12 µg base/pad), tripelennamine (4.91 µg base/pad), and pyrilamine (13.03 µg base/pad) .

Antiperspirant efficacy Anticholinergic activity Ex vivo assay

CNS Sedation Profile: Phenindamine Tartrate Demonstrates Intermediate Sedative Liability Distinct from Diphenhydramine

In a double-blind, placebo-controlled crossover study (n=15 healthy subjects), single oral doses of phenindamine tartrate (25 mg) produced Stanford Sleepiness Scale (SSS) scores significantly greater than placebo (p<0.05) but significantly less than diphenhydramine (50 mg) (p<0.05) at 3 hours post-dose [1]. Phenindamine did not significantly impair psychomotor performance (choice reaction time, tracking, hand steadiness, divided attention) relative to placebo, whereas diphenhydramine produced significant impairment (p<0.05) across all tasks [1].

Psychomotor performance Sedation liability CNS safety

H1 Receptor Binding Affinity: Phenindamine Tartrate Exhibits High Potency (pKi 8.80) in Human Receptor Assays

In human histamine H1 receptor binding assays compiled in ChEMBL 20, phenindamine tartrate demonstrated a pKi value of 8.80 (Ki ≈ 1.58 nM), indicating high-affinity binding to the target receptor [1]. This value places phenindamine among the more potent first-generation H1 antagonists, though direct head-to-head comparator data from the same assay system are not available in this database; the value represents class-typical high affinity for H1 receptors [2].

Receptor binding Affinity H1 antagonism

Behavioral Pharmacology: Phenindamine Tartrate Produces Variable Rate Effects Distinct from Conventional H1 Antagonists

In squirrel monkeys trained under fixed-interval schedules, conventional H1 antagonists (chlorpheniramine, diphenhydramine, pyrilamine, tripelennamine) produced dose-related increases in response rate [1]. In contrast, phenindamine (0.03–17.0 mg/kg), promethazine (0.03–5.6 mg/kg), and terfenadine (0.1–10.0 mg/kg) exhibited variable effects: dose-related increases in some subjects but little change or dose-related decreases in others [1]. This suggests a distinct behavioral pharmacological signature relative to classical first-generation H1 antagonists.

Behavioral pharmacology Operant responding Non-human primate model

Evidence-Backed Research and Industrial Applications for Phenindamine Tartrate


Antiperspirant Screening and Anticholinergic Mechanism Studies

Given its highest-ranked ED50 (3.02 µg base/pad) among tested H1 antihistamines in the rat foot pad eccrine sweat model , phenindamine tartrate serves as an optimal positive control or reference compound for antiperspirant screening assays. Its quantifiable potency advantage over diphenhydramine (3.25 µg base/pad) and chlorpheniramine (3.12 µg base/pad) enables precise dose-response calibration in studies of cholinergic modulation of sweat glands.

Behavioral Pharmacology: Investigating Differential CNS Effects of H1 Antagonists

Phenindamine tartrate's unique behavioral profile—characterized by intermediate sedation (SSS scores significantly lower than diphenhydramine, p<0.05) and lack of psychomotor impairment [1]—makes it an essential comparator for dissecting the CNS effects of H1 antagonists. Researchers investigating the neuropharmacological basis of antihistamine-induced sedation or the paradoxical stimulant effects observed in some subjects can use phenindamine to probe mechanisms distinct from classical sedating agents.

Receptor Pharmacology: Stereoselective H1 Antagonist Binding Studies

Phenindamine tartrate has been designated as having an absolute bioactive (S)-configuration in stereoselective pharmacophoric models of the H1 antagonist binding site [2]. With a confirmed pKi of 8.80 for human HRH1 [3], the compound is a valuable reference ligand for molecular pharmacology studies examining the stereochemical determinants of H1 receptor recognition and for validating computational docking models.

Psychomotor Safety Assessment in Antihistamine Development Programs

The direct head-to-head evidence showing that phenindamine tartrate (25 mg) does not impair psychomotor performance (CRT, tracking, hand steadiness, divided attention) relative to placebo, in contrast to diphenhydramine (50 mg) which produced significant impairment (p<0.05) [1], positions phenindamine as a critical comparator in studies evaluating the CNS safety margin of novel antihistamines. Its intermediate sedative profile provides a benchmark for distinguishing compounds with favorable psychomotor safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenindamine Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.